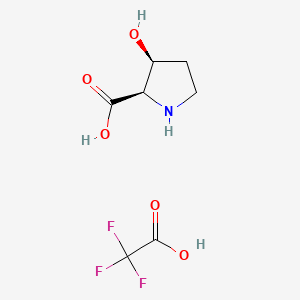

cis-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid

Description

cis-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid (CAS: 1788041-58-6) is a bicyclic organic compound comprising a pyrrolidine ring with hydroxyl (-OH) and carboxylic acid (-COOH) groups in the cis configuration. The compound is typically associated with trifluoroacetic acid (TFA; CAS: 76-05-1), a strong fluorinated organic acid widely used in chemical synthesis and protein purification due to its high acidity (pKa ~0.23) and volatility . This combination is often employed in pharmaceutical intermediates and chiral building blocks for drug discovery .

TFA acts as a counterion or solvent in such complexes, enhancing solubility and stability during synthetic processes . Its corrosive nature necessitates careful handling, as outlined in occupational safety guidelines .

Properties

CAS No. |

1818843-17-2 |

|---|---|

Molecular Formula |

C7H10F3NO5 |

Molecular Weight |

245.15 g/mol |

IUPAC Name |

(2R,3S)-3-hydroxypyrrolidin-1-ium-2-carboxylic acid;2,2,2-trifluoroacetate |

InChI |

InChI=1S/C5H9NO3.C2HF3O2/c7-3-1-2-6-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,6-7H,1-2H2,(H,8,9);(H,6,7)/t3-,4+;/m0./s1 |

InChI Key |

JPFWVYBLNMYLMA-RFKZQXLXSA-N |

SMILES |

C1CNC(C1O)C(=O)O.C(=O)(C(F)(F)F)O |

Isomeric SMILES |

C1C[NH2+][C@H]([C@H]1O)C(=O)O.C(=O)(C(F)(F)F)[O-] |

Canonical SMILES |

C1C[NH2+]C(C1O)C(=O)O.C(=O)(C(F)(F)F)[O-] |

Origin of Product |

United States |

Biological Activity

Cis-3-hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid (CAS Number: 1788041-58-6) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological mechanisms, applications, and relevant research findings.

The biological activity of cis-3-hydroxypyrrolidine-2-carboxylic acid is primarily attributed to its interaction with specific molecular targets. The compound's stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing various biological pathways. It has been shown to act as an inhibitor or activator of enzymes by mimicking natural substrates or binding to allosteric sites .

Biological Applications

- Enzyme Interaction : The compound is valuable for studying enzyme-substrate interactions and protein folding due to its chiral nature .

- Pharmaceutical Development : It serves as a chiral building block in the synthesis of complex molecules, making it essential in drug development processes .

- Cancer Research : The compound has potential applications in targeting specific transporters involved in tumor metabolism, such as ASCT2 (SLC1A5), which is crucial for amino acid homeostasis in cancer cells .

Study on ASCT2 Inhibition

A study highlighted the role of ASCT2 in various cancers, including triple-negative breast cancer and melanoma. Inhibiting ASCT2 using compounds similar to cis-3-hydroxypyrrolidine-2-carboxylic acid resulted in reduced intracellular glutamine levels and decreased tumor size in vivo . This suggests that targeting amino acid transporters could be a viable therapeutic strategy.

Stereospecific Activity

Research has demonstrated that cis compounds exhibit greater potency than their trans counterparts when interacting with biological targets. For instance, molecular docking studies indicated that cis isomers have a more favorable binding affinity to ASCT2 compared to trans isomers .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid | Diastereomer | Moderate enzyme inhibition |

| (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid | Diastereomer | Low activity in protein binding |

| (2R,3R)-cis-3-hydroxypyrrolidine-2-carboxylic acid | Target Compound | High potency in enzyme inhibition |

Comparison with Similar Compounds

trans-3-Hydroxypyrrolidine-2-carboxylic Acid; Trifluoroacetic Acid

- CAS : 1788054-78-3

- Structure : The trans isomer differs in the spatial arrangement of the hydroxyl and carboxylic acid groups on the pyrrolidine ring.

- Properties : Stereochemical differences influence solubility and biological activity. For instance, cis isomers often exhibit distinct binding affinities in enzyme inhibition compared to trans counterparts due to spatial compatibility with active sites .

(2S,3S)-3-Fluoropyrrolidine-2-carboxylic Acid

- CAS : 870992-75-9

- Structure : Features a fluorine atom at the 3-position instead of a hydroxyl group.

- Properties : Fluorination increases electronegativity and metabolic stability, making it advantageous in medicinal chemistry. However, the absence of a hydroxyl group reduces hydrogen-bonding capacity compared to the cis-hydroxy derivative .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- CAS : 89581-58-8

- Structure : A pyrimidine ring with chlorine and methyl substituents, coupled with a carboxylic acid group.

- This compound is less polar due to the absence of hydroxyl groups, impacting solubility in aqueous systems .

3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone

- CAS : 946386-88-5

- Structure : A polycyclic system with a hydrazone moiety and cyclohexyl substituent.

- Properties: The extended conjugated system and hydrazone group enable applications in coordination chemistry.

Functional and Application-Based Comparison

Acidity and Solubility

Pharmaceutical Relevance

- The cis-3-hydroxy-TFA complex is pivotal in synthesizing β-lactam antibiotics and protease inhibitors due to its chiral centers .

- TFA’s volatility aids in easy removal during purification, though residual TFA in APIs requires stringent control due to toxicity .

- Fluorinated analogs (e.g., 3-fluoropyrrolidine derivatives) are preferred in CNS drugs for enhanced blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.